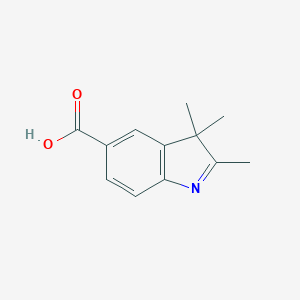

2,3,3-Trimethyl-3H-indole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,3-trimethylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-12(2,3)9-6-8(11(14)15)4-5-10(9)13-7/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDAPQXQGBIUAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232995 | |

| Record name | 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84100-84-5 | |

| Record name | 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84100-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3-trimethyl-3H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUN3VA4S9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,3-Trimethyl-3H-indole-5-carboxylic acid (CAS: 84100-84-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethyl-3H-indole-5-carboxylic acid is a heterocyclic organic compound featuring a substituted indole core.[1] While the broader class of indole derivatives is a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, this specific molecule's primary significance lies in its role as a crucial intermediate in the synthesis of cyanine dyes.[2][3] These dyes are instrumental in various biomedical research and diagnostic applications, particularly in fluorescence imaging.[4][5]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its synthesis via the Fischer indole synthesis, its application in the preparation of cyanine dyes, and the utility of these dyes in biological imaging. To date, there is no significant body of research indicating direct biological or pharmacological activity of this compound itself; its value is predominantly as a synthetic building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data has been aggregated from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 84100-84-5 |

| Molecular Formula | C₁₂H₁₃NO₂[1][6] |

| Molecular Weight | 203.24 g/mol [6] |

| IUPAC Name | This compound[6][7] |

| Synonyms | 2,3,3-Trimethyl-5-carboxyindolenine, 5-Carboxy-2,3,3-trimethyl-3H-indolenine[1] |

| Appearance | Off-white to pale yellow crystalline solid[8] |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents; limited solubility in water.[8] |

| Storage | Store in a cool, dry place away from light and moisture.[8] Recommended storage temperature: 2-8°C.[7] |

| Purity (typical) | ≥97%[7] |

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[9][10] The following is a detailed, representative protocol for the synthesis of this compound.

Starting Materials:

-

4-Hydrazinobenzoic acid

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Glacial acetic acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydrazinobenzoic acid (1 equivalent).

-

Addition of Reagents: To the flask, add glacial acetic acid as the solvent and acidic catalyst. Subsequently, add 3-methyl-2-butanone (1.1 equivalents).

-

Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The acetic acid is removed under reduced pressure.

-

Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Synthesis of a Symmetric Carbocyanine Dye

This protocol outlines the synthesis of a generic symmetric carbocyanine dye, illustrating the use of this compound as a key intermediate.

Starting Materials:

-

This compound

-

An appropriate alkylating agent (e.g., ethyl iodide)

-

A polymethine bridge source (e.g., triethyl orthoformate)

-

A suitable solvent (e.g., pyridine or acetic anhydride)

Procedure:

-

Quaternization: this compound (2 equivalents) is reacted with an excess of an alkylating agent, such as ethyl iodide, in a suitable solvent under reflux to form the quaternary indoleninium salt.

-

Condensation: The resulting indoleninium salt is then reacted with a polymethine bridge source, such as triethyl orthoformate (1 equivalent), in a high-boiling solvent like pyridine or acetic anhydride.

-

Reaction: The mixture is heated to reflux for a specified period, during which the condensation reaction occurs, forming the symmetric carbocyanine dye.

-

Purification: The crude dye is typically purified by precipitation with a non-polar solvent (e.g., diethyl ether) followed by recrystallization or column chromatography to yield the pure cyanine dye.

Mandatory Visualizations

Caption: Fischer Indole Synthesis of the target compound.

Caption: Workflow of cyanine dye application in bio-imaging.

Applications in Drug Development and Research

The carboxylic acid group on the this compound molecule provides a reactive handle for further chemical modifications, most notably for the synthesis of cyanine dyes.[8] These dyes are a class of fluorescent molecules with tunable absorption and emission properties, making them invaluable tools in biological research and diagnostics.[11]

Cyanine dyes, such as the well-known Cy3, Cy5, and Cy7, are extensively used for labeling biomolecules like proteins, antibodies, and nucleic acids.[12] The resulting fluorescent conjugates can be used in a variety of applications, including:

-

Fluorescence Microscopy: To visualize the localization and dynamics of specific molecules within cells and tissues.[4]

-

Flow Cytometry: For the identification and sorting of cells based on the presence of specific markers.[4]

-

In Vivo Imaging: Near-infrared (NIR) cyanine dyes allow for deep-tissue imaging in living organisms, which is crucial for preclinical studies in cancer research and drug delivery.[5]

-

Diagnostic Assays: As molecular probes in various diagnostic platforms.[4]

The 2,3,3-trimethyl-3H-indole core contributes to the photophysical properties and stability of the resulting cyanine dyes. The carboxylic acid functionality can be activated to form amide bonds with amines on biomolecules, thus creating stable, covalently labeled probes for a wide array of biological investigations.

Conclusion

This compound is a valuable chemical intermediate whose primary utility is in the synthesis of fluorescent cyanine dyes. While the compound itself does not have noted direct biological activity, the dyes derived from it are indispensable tools for researchers, scientists, and drug development professionals. The ability to create highly fluorescent and stable probes for biological imaging and diagnostics underscores the importance of this foundational chemical building block. The provided synthetic protocols offer a basis for the laboratory preparation of this compound and its subsequent conversion into functional cyanine dyes for advanced biomedical applications.

References

- 1. CAS 84100-84-5: this compound [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 84100-84-5 [chemicalbook.com]

- 4. Main uses of cyanine dyes | AxisPharm [axispharm.com]

- 5. Recent Advances in Near-Infrared Cyanine Dye-Based Fluorescent Nanoprobes for Tumor Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C12H13NO2 | CID 3019696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 84100-84-5 [sigmaaldrich.com]

- 8. This compound - SRIRAMCHEM [sriramchem.com]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide on the Physicochemical Properties of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,3,3-trimethyl-3H-indole-5-carboxylic acid, a key intermediate in the synthesis of cyanine dyes used in biomedical imaging.[1][2] This document collates available quantitative data, details relevant experimental protocols for its synthesis and property determination, and presents logical workflows for its analysis. The information is intended to support researchers and professionals in chemistry, materials science, and drug development in understanding and utilizing this compound.

Introduction

This compound (CAS No. 84100-84-5) is a heterocyclic organic compound featuring a substituted indole core.[3] Its structure, comprising a bicyclic system with a benzene ring fused to a pyrrole ring and a carboxylic acid functional group, makes it a valuable building block in organic synthesis.[3] Notably, it serves as a crucial precursor for the synthesis of cyanine dyes, which are employed as fluorescent labels for the imaging of tumor hypoxia and as contrast agents in near-infrared (NIR) imaging.[1][2] Understanding its physicochemical properties is paramount for optimizing reaction conditions, predicting its behavior in various media, and developing new applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. The data is a combination of experimentally derived values and computationally predicted parameters.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][4] |

| Molecular Weight | 203.24 g/mol | [1][4] |

| Appearance | Off-white to pale yellow crystalline solid | [4] |

| pKa (Predicted) | 3.28 ± 0.60 | [1] |

| XLogP3-AA (Computed) | 1.8 | [1][5] |

| Topological Polar Surface Area | 49.7 Ų | [1][5] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Rotatable Bond Count | 1 | [5] |

Solubility Profile

This compound exhibits solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4] It has limited solubility in water.[4] The carboxylic acid functional group enhances its acidity and solubility in polar solvents.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and determination of key physicochemical properties are outlined below.

Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for preparing indole derivatives.[6][7] A plausible synthetic route for this compound using this method is described below.

Materials:

-

4-Hydrazinobenzoic acid

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Glacial acetic acid (or another suitable acid catalyst like HCl, H₂SO₄, or a Lewis acid)[6][7]

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of 4-hydrazinobenzoic acid and a slight excess of 3-methyl-2-butanone is prepared in a suitable reaction vessel.

-

Glacial acetic acid is added as the acidic catalyst.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent, such as ethanol, to remove impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Logical Workflow for Fischer Indole Synthesis:

Caption: Fischer Indole Synthesis of the target compound.

Determination of pKa (Spectrophotometric Method)

The acid dissociation constant (pKa) can be determined experimentally using UV-Vis spectrophotometry by measuring the absorbance of the compound at different pH values.

Materials:

-

This compound

-

Buffer solutions of varying pH (e.g., phosphate, acetate, borate buffers)

-

UV-Vis Spectrophotometer

-

pH meter

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a series of solutions with a constant concentration of the compound in different buffer solutions covering a wide pH range (e.g., pH 2 to 10).

-

Measure the UV-Vis absorbance spectrum for each solution to identify the wavelength of maximum absorbance (λ_max) for both the acidic (protonated) and basic (deprotonated) forms of the molecule.

-

Measure the absorbance of each solution at the λ_max of the basic form.

-

Plot the absorbance values against the corresponding pH values. The resulting titration curve will be sigmoidal.

-

The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.

Experimental Workflow for pKa Determination:

Caption: Workflow for spectrophotometric pKa determination.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method followed by HPLC analysis.[8]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

High-Performance Liquid Chromatography (HPLC) system[8]

-

Centrifuge

Procedure:

-

Prepare a stock solution of the compound in either water or n-octanol.

-

Add a known volume of the stock solution to a flask containing known volumes of both n-octanol and water.

-

Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Allow the two phases to separate. Centrifugation can be used to ensure complete separation.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a calibrated HPLC method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and purification of this compound. A reverse-phase HPLC method can be employed with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[8]

Applications in Synthesis

The primary application of this compound is as an intermediate in the synthesis of cyanine dyes. The carboxylic acid group provides a handle for further chemical modifications, allowing for the attachment of these dyes to biomolecules for various imaging and diagnostic applications.

Logical Relationship in Cyanine Dye Synthesis:

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 84100-84-5 [chemicalbook.com]

- 3. CAS 84100-84-5: this compound [cymitquimica.com]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 5. This compound | C12H13NO2 | CID 3019696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid via the Fischer Indole Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,3-trimethyl-3H-indole-5-carboxylic acid, a key intermediate in the development of pharmaceuticals and functional dyes. The core of this synthesis is the Fischer indole reaction, a classic and versatile method for the formation of the indole ring system.[1] This document details the reaction mechanism, provides experimental protocols for the synthesis of the necessary precursors and the final product, and presents quantitative data in a structured format.

Introduction to the Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] The reaction can be catalyzed by a variety of Brønsted acids (e.g., HCl, H₂SO₄, acetic acid) or Lewis acids (e.g., ZnCl₂, BF₃).[1][2] This method remains a cornerstone of heterocyclic chemistry due to its reliability and broad applicability in the synthesis of substituted indoles, which are prevalent in natural products and pharmaceutical agents.

The target molecule, this compound, is a valuable building block in organic synthesis, particularly as a precursor for cyanine dyes used in biomedical imaging.[3][4] Its structure incorporates a methylated indole core, providing stability, and a carboxylic acid functional group that allows for further chemical modifications.[5]

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps. The generally accepted mechanism involves the following key transformations:

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of a substituted phenylhydrazine (4-hydrazinobenzoic acid) with a ketone (3-methyl-2-butanone) to form a phenylhydrazone intermediate.

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

-

[6][6]-Sigmatropic Rearrangement: A crucial[6][6]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate and the breaking of the N-N bond.

-

Cyclization and Aromatization: The di-imine undergoes cyclization and subsequent loss of an ammonia molecule under acidic conditions to yield the aromatic indole ring.[1]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting material, 4-hydrazinobenzoic acid, and the target molecule, this compound.

Synthesis of 4-Hydrazinobenzoic Acid

The precursor, 4-hydrazinobenzoic acid, can be synthesized from p-aminobenzoic acid via a two-step process involving diazotization followed by reduction.

Experimental Workflow for 4-Hydrazinobenzoic Acid Synthesis

Detailed Protocol:

-

Diazotization:

-

Suspend p-aminobenzoic acid (1.0 eq) in water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (1.0 eq) in water, maintaining the temperature below 5 °C.

-

Continue stirring the resulting solution at this temperature for 20-30 minutes to ensure complete formation of the 4-carboxybenzenediazonium chloride.

-

-

Reduction:

-

In a separate vessel, dissolve sodium sulfite (approx. 2.0-2.5 eq) in water.

-

Cool this solution and slowly add the previously prepared diazonium salt solution with stirring.

-

After the addition is complete, continue to stir the mixture to ensure complete reduction.

-

-

Work-up and Purification:

-

Acidify the reaction mixture with concentrated hydrochloric acid to precipitate 4-hydrazinobenzoic acid hydrochloride.

-

Collect the precipitate by filtration.

-

To obtain the free base, the hydrochloride salt can be dissolved in water and treated with a solution of sodium acetate.

-

The resulting precipitate of 4-hydrazinobenzoic acid is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from hot water or ethanol.

-

Synthesis of this compound

The following protocol is based on the highly analogous synthesis of potassium 2,3,3-trimethyl-3H-indole-5-sulfonate.[3] The reaction conditions are expected to be very similar.

Experimental Workflow for the Target Molecule Synthesis

Detailed Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydrazinobenzoic acid (1.0 eq), 3-methyl-2-butanone (approx. 2.0-3.0 eq), and glacial acetic acid as the solvent.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux with constant stirring.

-

Maintain the reflux for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and impurities.

-

Dry the purified this compound under vacuum.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the precursor and the analogous product.

Table 1: Synthesis of 4-Hydrazinobenzoic Acid - Key Parameters

| Parameter | Value |

| Starting Material | p-Aminobenzoic Acid |

| Key Reagents | Sodium Nitrite, Sodium Sulfite, Hydrochloric Acid |

| Solvent | Water |

| Reaction Temperature | 0-5 °C (Diazotization) |

| Molar Ratio (p-ABA:NaNO₂) | ~1:1 |

| Typical Yield | High |

Table 2: Synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic acid (Analogous to Carboxylic Acid Synthesis) [3]

| Parameter | Value |

| Starting Materials | 4-Hydrazinobenzenesulfonic acid, 3-Methyl-2-butanone |

| Solvent/Catalyst | Acetic Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 3 hours |

| Yield (Potassium Salt) | 24% |

Note: The yield for the synthesis of this compound is not explicitly reported in the reviewed literature, but a moderate to good yield can be anticipated based on analogous Fischer indole syntheses.

Conclusion

The Fischer indole synthesis provides a direct and effective route to this compound, a compound of significant interest in medicinal chemistry and materials science. This guide has outlined the fundamental mechanism of this reaction and provided detailed, practical protocols for the synthesis of the necessary precursor and, by strong analogy, the final product. The structured presentation of experimental workflows and quantitative data aims to support researchers in the successful implementation of this synthetic procedure. Further optimization of reaction conditions for the specific synthesis of the carboxylic acid derivative may lead to improved yields.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4981977A - Intermediate for and fluorescent cyanine dyes containing carboxylic acid groups - Google Patents [patents.google.com]

- 4. CAS 84100-84-5: this compound [cymitquimica.com]

- 5. This compound - SRIRAMCHEM [sriramchem.com]

- 6. 2,3,3-Trimethyl-3H-indole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Spectroscopic Guide to 2,3,3-Trimethyl-3H-indole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2,3,3-trimethyl-3H-indole-5-carboxylic acid (CAS No: 84100-84-5).[1][2][3] This advanced indole derivative, with its unique structural features of three methyl groups and a carboxylic acid functionality, is a valuable building block in pharmaceutical development, dye chemistry, and materials science.[1][4][5] The information presented herein is intended to support research and development activities by providing key spectroscopic data and standardized experimental protocols.

Molecular Structure and Properties

-

Appearance: Off-white to pale yellow crystalline solid[1]

-

Solubility: Soluble in DMSO, DMF, and other polar organic solvents, with limited solubility in water.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Below are the anticipated ¹H and ¹³C NMR spectral data for this compound, based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 - 13.5 | Singlet (br) | 1H | -COOH |

| ~8.2 - 8.4 | Singlet | 1H | H-4 |

| ~7.9 - 8.1 | Doublet | 1H | H-6 |

| ~7.5 - 7.7 | Doublet | 1H | H-7 |

| ~2.3 - 2.5 | Singlet | 3H | C2-CH₃ |

| ~1.3 - 1.5 | Singlet | 6H | C3-(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~185 - 195 | C2 |

| ~167 - 170 | -COOH |

| ~150 - 155 | C7a |

| ~140 - 145 | C3a |

| ~130 - 135 | C5 |

| ~125 - 130 | C6 |

| ~120 - 125 | C4 |

| ~115 - 120 | C7 |

| ~55 - 60 | C3 |

| ~20 - 25 | C3-(CH₃)₂ |

| ~15 - 20 | C2-CH₃ |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1680-1710 | Strong | C=O stretch (carboxylic acid)[6] |

| ~1600-1620 | Medium | C=N stretch (imine) |

| ~1400-1470 | Medium | C-H bend (aliphatic) |

| ~1210-1320 | Strong | C-O stretch (carboxylic acid) |

| ~920 | Broad | O-H bend (carboxylic acid dimer) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion | Notes |

| ~203.09 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₁₂H₁₃NO₂. |

| ~188.07 | [M - CH₃]⁺ | Loss of a methyl group. |

| ~158.09 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) mass analyzer to obtain accurate mass measurements.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

Technical Guide: Solubility of 2,3,3-Trimethyl-3H-indole-5-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethyl-3H-indole-5-carboxylic acid (CAS No. 84100-84-5) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a methylated indole core and a carboxylic acid functionality, makes it a valuable intermediate in the synthesis of a variety of functional molecules, including cyanine dyes used for fluorescence imaging.[1][3] Understanding the solubility of this compound in various organic solvents is a critical parameter for its application in synthesis, purification, formulation, and biological screening. This technical guide provides a summary of the known qualitative solubility of this compound and a detailed experimental protocol for its quantitative determination.

Solubility Profile

Currently, there is a lack of publicly available quantitative solubility data for this compound in organic solvents. However, qualitative assessments consistently indicate its solubility in polar organic solvents and limited solubility in water.[1]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility Description |

| Polar Aprotic | DMSO, DMF | Soluble |

| Polar Protic | General | Soluble |

| Aqueous | Water | Limited Solubility |

Note: "Soluble" and "Limited Solubility" are qualitative terms. For precise applications, quantitative determination is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest using the equilibrium solubility method with HPLC-UV analysis.

Materials and Equipment

-

This compound (solid, >98% purity)

-

Solvent of interest (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

Experimental Workflow

Caption: Workflow for determining the equilibrium solubility of a compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial and place it in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). The system is considered at equilibrium when the concentration of the dissolved solid in the supernatant does not change over time.

-

-

Sample Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature to let the excess solid settle.

-

Centrifuge the vial to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound in the solvent of interest at a known concentration.

-

Perform a series of serial dilutions of the stock solution to create at least five calibration standards of known concentrations.

-

-

HPLC-UV Analysis:

-

Set up the HPLC system with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic or phosphoric acid) and a C18 column.[4] The UV detector wavelength should be set to the absorbance maximum of this compound.

-

Inject the prepared calibration standards to generate a calibration curve of peak area versus concentration.

-

Inject the filtered supernatant sample (appropriately diluted if necessary) and record the chromatogram.

-

-

Data Analysis and Solubility Calculation:

-

Using the calibration curve, determine the concentration of this compound in the analyzed sample.

-

Calculate the solubility in the desired units (e.g., mg/mL or mol/L), taking into account any dilutions made.

-

Logical Framework for Solubility Classification

For a rapid, semi-quantitative assessment and classification of a novel compound's solubility, a systematic approach is often employed in early-stage drug discovery. The following diagram illustrates a typical decision-making process.

Caption: A decision tree for the qualitative solubility classification of an organic compound.

Conclusion

References

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. CAS 84100-84-5: this compound [cymitquimica.com]

- 3. US4981977A - Intermediate for and fluorescent cyanine dyes containing carboxylic acid groups - Google Patents [patents.google.com]

- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2,3,3-Trimethyl-3H-indole-5-carboxylic acid: Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and conformational aspects of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science.

Molecular Identity and Physicochemical Properties

This compound is an indole derivative characterized by the presence of three methyl groups and a carboxylic acid moiety.[1][2] This compound serves as a crucial intermediate in the synthesis of various functional molecules, including cyanine dyes used in biomedical imaging.[3][4]

Table 1: Chemical Identifiers and Key Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 84100-84-5 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][6] |

| Molecular Weight | 203.24 g/mol | [1][6] |

| Appearance | Off-white to pale yellow crystalline solid | [1] |

| Solubility | Soluble in DMSO, DMF, and polar organic solvents; limited solubility in water | [1] |

| SMILES | CC1(C)C2=C(C=C(C=C2)C(=O)O)N=C1C | [7] |

| InChI | InChI=1S/C12H13NO2/c1-7-12(2,3)9-6-8(11(14)15)4-5-10(9)13-7/h4-6H,1-3H3,(H,14,15) | [8] |

Molecular Structure and Conformation

The molecular structure of this compound consists of a bicyclic indole core. The indole ring system is composed of a fused benzene and pyrrole ring. In this specific derivative, the pyrrole ring is substituted with a methyl group at the 2-position and two methyl groups at the 3-position. The carboxylic acid group is attached to the 5-position of the benzene ring.[2] The presence of the gem-dimethyl group at the 3-position is a notable feature of the 3H-indole (indolenine) tautomer.

While a crystal structure for this compound is indexed in the Crystallography Open Database (COD) with the identifier 1520368, detailed crystallographic data such as bond lengths, bond angles, and dihedral angles are not readily accessible through public databases.[8] Therefore, a definitive experimental conformation from X-ray crystallography cannot be presented here.

Based on computational models and the known structures of similar indole derivatives, the indole ring system is expected to be largely planar. The carboxylic acid group's orientation relative to the indole ring will be a key conformational feature, likely influenced by crystal packing forces in the solid state and solvent interactions in solution.

Experimental Protocols

Synthesis via Fischer Indole Synthesis

A common and adaptable method for the synthesis of this compound is the Fischer indole synthesis.[9] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. A generalized protocol is provided below.

Diagram 1: Fischer Indole Synthesis Workflow

Caption: Workflow for the Fischer indole synthesis of the target molecule.

Protocol:

-

Hydrazone Formation: Equimolar amounts of 4-hydrazinobenzoic acid and 3-methyl-2-butanone are dissolved in a suitable solvent, such as ethanol or acetic acid.[10][11]

-

Cyclization: An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or acetic acid) is added to the reaction mixture.[9][12] The mixture is then heated to reflux for several hours to facilitate the cyclization and rearrangement characteristic of the Fischer indole synthesis.[11]

-

Work-up: After cooling, the reaction mixture is neutralized and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from an appropriate solvent system to yield the pure this compound.

Characterization

The synthesized compound is typically characterized by standard analytical techniques to confirm its identity and purity.

Diagram 2: Characterization Workflow

Caption: Standard workflow for the analytical characterization of the title compound.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, a singlet for the methyl group at the 2-position, and a singlet for the two equivalent methyl groups at the 3-position. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). While a specific spectrum for the title compound is not publicly available, the spectrum of the parent compound, 2,3,3-trimethyl-3H-indole, can be used for comparison of the indole core signals.[13][14]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons, the aromatic carbons, the methyl carbons, and the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm).[15]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the compound (203.24 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to display a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700-1760 cm⁻¹).[15]

Applications in Research and Development

This compound is a valuable building block in organic synthesis. Its primary application lies in the preparation of more complex heterocyclic systems.[1] The carboxylic acid functionality allows for further derivatization, such as esterification and amidation, enabling its incorporation into larger molecules.[1]

A significant use of this compound is as a precursor in the synthesis of cyanine dyes.[3][4] These dyes are known for their strong absorption and fluorescence properties in the visible and near-infrared regions, making them highly suitable for various bioimaging applications, including fluorescence microscopy and in vivo imaging.[1][3] The indole moiety forms the core structure of many cyanine dyes, and the carboxylic acid group can be used to attach the dye to biomolecules or to modify its solubility and pharmacokinetic properties.[5]

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of advanced materials and biomedical tools. While detailed experimental data on its solid-state conformation remains to be fully elucidated, its synthesis and characterization can be achieved through established chemical methodologies. This guide provides a foundational understanding of this molecule for researchers and professionals, aiming to facilitate its application in their respective fields.

References

- 1. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. US6114350A - Cyanine dyes and synthesis methods thereof - Google Patents [patents.google.com]

- 7. This compound [stenutz.eu]

- 8. This compound | C12H13NO2 | CID 3019696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. 2,3,3-Trimethyl-3H-indole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 11. sciforum.net [sciforum.net]

- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2,3,3-Trimethylindolenine(1640-39-7) 1H NMR spectrum [chemicalbook.com]

- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

The Multifaceted Therapeutic Potential of Indole-5-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Among its myriad of derivatives, those featuring a carboxylic acid moiety at the 5-position have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties of indole-5-carboxylic acid derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support ongoing research and drug development efforts.

Anticancer Activity

Indole-5-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Data Summary: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5g | Various | 0.055 | [1] |

| 5i | Various | 0.049 | [1] |

| 5j | Various | 0.037 | [1] |

| 3e | EGFR Inhibition | 0.068 | [2] |

| 3b | EGFR Inhibition | 0.074 | [2] |

| Erlotinib (Reference) | EGFR Inhibition | 0.080 | [1][2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Indole-5-carboxylic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the indole-5-carboxylic acid derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[5]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[6][7]

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.[4]

Signaling Pathway: EGFR Inhibition

Several indole-5-carboxylic acid derivatives function as inhibitors of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. Inhibition of this pathway is a key strategy in cancer therapy.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Indole-5-carboxylic acid derivatives have demonstrated promising activity against a variety of bacterial and fungal strains.

Quantitative Data Summary: Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 8b | S. aureus CMCC 25923 | 0.0625 | [8] |

| Ciprofloxacin (Reference) | S. aureus CMCC 25923 | 0.25 | [8] |

| Compound 1b, 2b-d, 3b-d | C. albicans | 3.125 | [9] |

| Compound 1d, 1h, 2b, 2h, 3h | MRSA | Same level as ciprofloxacin | [9] |

| Compound 2c, 3d | MRSA | More effective than ciprofloxacin | [9] |

| Various derivatives | Various bacteria | 0.004 - 0.045 (mg/mL) | [10] |

| Various derivatives | Various fungi | 0.004 - 0.06 (mg/mL) | [10] |

| Compound 2 | E. faecalis, C. albicans | 8 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Indole-5-carboxylic acid derivatives (dissolved in a suitable solvent)

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer or McFarland standards

-

Microplate reader (optional, for automated reading)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.[14]

-

Serial Dilution of Compound: Prepare serial two-fold dilutions of the indole-5-carboxylic acid derivative in the broth medium directly in the wells of the 96-well plate.[15]

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[15]

-

Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Workflow: Antimicrobial Susceptibility Testing

The workflow for determining the antimicrobial susceptibility of indole-5-carboxylic acid derivatives is a systematic process to identify the minimum concentration required to inhibit microbial growth.

References

- 1. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide to 2,3,3-Trimethyl-3H-indole-5-carboxylic acid: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,3-trimethyl-3H-indole-5-carboxylic acid, a key heterocyclic building block in the synthesis of a wide array of functional dyes and pharmacologically relevant molecules. This document details the historical context of its discovery, rooted in the advancement of dye chemistry, and presents a thorough examination of its synthesis via the Fischer indole reaction. Detailed experimental protocols, a summary of its physicochemical and spectral properties in tabular format, and a visualization of its synthetic pathway are provided to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Historical Context

The discovery and development of this compound are intrinsically linked to the broader history of indole chemistry and the synthetic dye industry. The indole scaffold itself was first isolated in 1866 by Adolf von Baeyer through the reduction of oxindole.[1] The subsequent discovery of the Fischer indole synthesis in 1883 by Emil Fischer provided a versatile and general method for the preparation of substituted indoles from arylhydrazines and carbonyl compounds.[2][3] This reaction remains a cornerstone of heterocyclic chemistry to this day.[4]

While the precise date of the first synthesis of this compound is not definitively documented in readily available literature, its emergence is a direct consequence of the burgeoning field of synthetic dyes in the late 19th and early 20th centuries.[5] Cyanine dyes, first synthesized over a century ago, were initially developed to extend the spectral sensitivity of photographic emulsions.[5] The synthesis of these dyes often requires substituted indole precursors, and the unique structural features of this compound—namely the gem-dimethyl group at the 3-position preventing further reaction at that site and the carboxylic acid handle for further functionalization—made it a valuable intermediate.[6]

In more recent times, its utility has expanded significantly. It serves as a crucial starting material for the synthesis of a variety of functional dyes, including squaraine and cyanine dyes, which have found applications in biomedical imaging, photodynamic therapy, and as fluorescent probes.[6][7][8] The carboxylic acid group allows for its conjugation to biomolecules, making it a versatile tool for researchers in drug development and diagnostics.[9]

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound is presented in Table 1. This data is essential for its identification, purification, and use in subsequent synthetic transformations.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| CAS Number | 84100-84-5 |

| Appearance | Off-white to pale yellow or brown crystalline solid |

| Melting Point | 208-210 °C |

| Boiling Point | 350.2 ± 42.0 °C at 760 mmHg |

| Solubility | Soluble in DMSO, DMF, and polar organic solvents; limited solubility in water. |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.13-8.16 (m, 1H), 8.06 (d, J = 3 Hz, 1H), 7.66 (d, J = 6 Hz, 1H), 2.37 (s, 3H), 1.37 (s, 6H) |

| Purity | Typically ≥95% |

Synthesis of this compound

The primary and most widely employed method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of 4-hydrazinobenzoic acid with 3-methyl-2-butanone (isopropyl methyl ketone).

General Reaction Scheme

The overall transformation can be depicted as follows:

Caption: Fischer Indole Synthesis of the target compound.

Experimental Protocols

Several variations of the Fischer indole synthesis for this compound have been reported in the literature. Below are two detailed experimental protocols.

Protocol 1: Synthesis in Acetic Acid

This protocol utilizes acetic acid as both the solvent and the acid catalyst.

-

Reactants and Reagents:

-

4-Hydrazinobenzoic acid hydrochloride (1.0 g, 5.3 mmol)

-

3-Methyl-2-butanone (0.90 mL, 9.0 mmol)

-

Acetic acid (10 mL)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask, add 4-hydrazinobenzoic acid hydrochloride (1.0 g, 5.3 mmol) and 3-methyl-2-butanone (0.90 mL, 9.0 mmol) to acetic acid (10 mL).

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

Allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dilute the resulting residue with dichloromethane and wash with a saturated sodium bicarbonate solution.

-

Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the product as a brown solid.

-

Reported yield: 870 mg (81%).

-

Protocol 2: Synthesis in Ethanol with Sulfuric Acid

This protocol employs ethanol as the solvent and concentrated sulfuric acid as the catalyst.

-

Reactants and Reagents:

-

4-Hydrazinylbenzoic acid (11.702 g, 76.91 mmol)

-

3-Methyl-2-butanone (9.1 mL, 85.05 mmol)

-

Ethanol (23 mL)

-

Concentrated Sulfuric Acid (H₂SO₄) (2.2 mL)

-

-

Procedure:

-

In a suitable flask, dissolve 4-hydrazinylbenzoic acid (11.702 g, 76.91 mmol) in ethanol (23 mL).

-

Add 3-methyl-2-butanone (9.1 mL, 85.05 mmol) and concentrated sulfuric acid (2.2 mL) to the solution.

-

Heat the reaction mixture under reflux for 16 hours.

-

Allow the solution to cool to ambient temperature.

-

The product may precipitate upon cooling and can be collected by filtration.

-

Reported yield: 63% (as an orange-yellow solid).

-

Mechanism of the Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-established cascade of reactions.

Caption: Key steps in the Fischer Indole Synthesis mechanism.

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the arylhydrazine with the ketone to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[2][2]-Sigmatropic Rearrangement: A key step involving a[2][2]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the cleavage of the N-N bond and the formation of a new C-C bond.

-

Aromatization: The intermediate rearomatizes.

-

Cyclization and Elimination: An intramolecular cyclization followed by the elimination of an ammonia molecule under acidic conditions leads to the final indole product.

Applications in Research and Development

This compound is a versatile intermediate with a growing number of applications:

-

Dye Synthesis: It is a fundamental building block for a variety of dyes, including cyanine, squaraine, and styryl dyes. These dyes are utilized in:

-

Fluorescence Imaging: The carboxylic acid group allows for conjugation to biomolecules for targeted imaging.

-

Photodynamic Therapy: As photosensitizers.

-

Materials Science: In the development of optical recording media and solar cells.

-

-

Pharmaceutical and Agrochemical Synthesis: The indole nucleus is a common motif in many biologically active compounds. This particular substituted indole can serve as a starting point for the synthesis of more complex molecules with potential therapeutic or agricultural applications.

Conclusion

This compound, a product of the historic and robust Fischer indole synthesis, continues to be a compound of significant interest for researchers. Its straightforward synthesis, coupled with the versatile reactivity of its carboxylic acid functionality, ensures its continued importance as a key intermediate in the development of advanced materials and bioactive molecules. This guide provides the essential technical information for its synthesis, characterization, and application, serving as a valuable resource for the scientific community.

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. scienceinfo.com [scienceinfo.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Cyanine - Wikipedia [en.wikipedia.org]

- 6. iris.unito.it [iris.unito.it]

- 7. Squaraine Dyes Derived from Indolenine and Benzo[e]indole as Potential Fluorescent Probes for HSA Detection and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20190270889A1 - Squaraine dyes and applications thereof - Google Patents [patents.google.com]

- 9. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]

A Theoretical Exploration of 2,3,3-Trimethyl-3H-indole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational chemistry methodologies applicable to the study of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid. In the absence of extensive experimental data for this specific molecule, this document outlines established quantum chemical protocols, primarily relying on Density Functional Theory (DFT), to predict its structural, electronic, and spectroscopic properties. This guide serves as a valuable resource for researchers in medicinal chemistry and materials science, offering a foundational understanding of the molecule's characteristics through in-silico analysis. The methodologies and representative data presented herein are based on computational studies of analogous indole derivatives and aromatic carboxylic acids, providing a robust framework for future theoretical and experimental investigations.

Introduction

This compound is a heterocyclic compound featuring a substituted indole core.[1] The indole scaffold is a prominent feature in numerous biologically active compounds.[2] Understanding the fundamental physicochemical properties of this molecule is crucial for its potential applications in drug design and materials science. Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and cost-effective approach to elucidate molecular properties at the atomic level.

This guide details the application of Density Functional Theory (DFT) for the comprehensive in-silico characterization of this compound. DFT has proven to be a reliable method for calculating the geometries and electronic properties of organic molecules.[3] The following sections will cover the theoretical background, computational protocols, and expected outcomes of such calculations, including optimized molecular geometry, electronic properties like HOMO-LUMO energy gaps, and simulated spectroscopic data.

Theoretical Background and Computational Methodologies

The theoretical investigation of molecular properties is predominantly performed using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost, making it suitable for the study of medium-sized organic molecules.[4]

Density Functional Theory (DFT)

DFT methods are based on the principle that the ground-state energy of a molecule can be determined from its electron density. The choice of the functional and the basis set is critical for obtaining accurate results. For indole derivatives and aromatic carboxylic acids, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice.[2][5]

Basis Sets

The basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. The Pople-style basis sets, such as 6-31G(d) and the more extensive 6-311+G(d,p), are commonly employed for calculations on organic molecules.[2][6] The inclusion of polarization functions (d,p) is important for accurately describing chemical bonds.

Software

Several software packages are available for performing DFT calculations, with Gaussian being one of the most widely used in the scientific community.[7]

Predicted Physicochemical and Electronic Properties

Molecular Geometry Optimization

The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The expected optimized geometry of this compound will provide insights into bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters (Representative Data)

| Parameter | Predicted Value (Å or °) |

| C-N Bond Length (indole ring) | ~1.38 |

| C=O Bond Length (carboxylic acid) | ~1.22 |

| O-H Bond Length (carboxylic acid) | ~0.97 |

| C-N-C Bond Angle (indole ring) | ~108 |

| O-C=O Bond Angle (carboxylic acid) | ~124 |

Note: These values are illustrative and based on typical bond lengths and angles found in similar structures calculated at the B3LYP/6-31G(d) level of theory.

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its tendency to undergo electronic transitions.

Table 2: Predicted Electronic Properties (Representative Data)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

| Dipole Moment | 2.0 to 3.0 D |

Note: These values are estimations based on DFT calculations of substituted indoles and aromatic carboxylic acids.

Simulated Spectroscopic Data

DFT calculations can also be used to simulate various types of molecular spectra, providing a valuable tool for interpreting experimental data.

Infrared (IR) Spectroscopy

Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations can help in the assignment of experimental IR absorption bands to specific molecular vibrations. Key vibrational modes for this compound would include the C=O stretch of the carboxylic acid, the O-H stretch, and various C-H and C-N stretching and bending modes of the indole ring.

Table 3: Predicted Key Vibrational Frequencies (Representative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3500 |

| C-H Stretch (Aromatic) | ~3100 |

| C-H Stretch (Methyl) | ~2950 |

| C=O Stretch (Carboxylic Acid) | ~1700 |

| C=N Stretch (Indole Ring) | ~1650 |

Note: Calculated frequencies are often scaled to better match experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.[8] These calculations can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (Representative Data)

| Atom | Predicted Chemical Shift (ppm) |

| ¹³C (C=O) | 170 - 180 |

| ¹³C (Aromatic) | 110 - 140 |

| ¹³C (Quaternary C) | 50 - 60 |

| ¹³C (Methyl) | 20 - 30 |

| ¹H (O-H) | 10 - 12 |

| ¹H (Aromatic) | 7.0 - 8.5 |

| ¹H (Methyl) | 1.0 - 2.5 |

Note: Predicted chemical shifts are relative to a reference standard (e.g., TMS) and can be influenced by solvent effects.

Experimental Protocols for Theoretical Calculations

The following section outlines a detailed methodology for performing the theoretical calculations described in this guide.

Molecular Structure Preparation

-

The initial 3D structure of this compound can be built using molecular modeling software such as GaussView or Avogadro.

-

A preliminary geometry optimization can be performed using a lower level of theory or a molecular mechanics force field to obtain a reasonable starting structure.

Geometry Optimization and Frequency Calculation

-

The geometry of the molecule is optimized using DFT, employing the B3LYP functional and the 6-31G(d) basis set.

-

The optimization should be performed without any symmetry constraints.

-

Following the optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational frequencies for IR spectra simulation.

Electronic Property Calculation

-

Using the optimized geometry, a single-point energy calculation is performed to determine the electronic properties.

-

The energies of the HOMO and LUMO, as well as the total dipole moment, are obtained from this calculation.

NMR Chemical Shift Calculation

-

The NMR chemical shifts are calculated using the GIAO method at the B3LYP/6-31G(d) level of theory on the optimized geometry.

-

The calculated shielding tensors are then converted to chemical shifts relative to a reference compound (e.g., tetramethylsilane, TMS), which should also be calculated at the same level of theory.

Visualizations

Signaling Pathways and Workflows

Caption: Workflow for the theoretical calculation of molecular properties.

Caption: Relationship between electronic properties and molecular reactivity.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the characterization of this compound using Density Functional Theory. While specific experimental and theoretical data for this molecule are sparse, the methodologies presented here, based on established computational practices for similar molecular systems, provide a robust starting point for in-silico investigation. The predicted geometric, electronic, and spectroscopic properties serve as a valuable foundation for guiding future experimental work and for understanding the potential of this molecule in various scientific applications. The provided workflows and diagrams offer a clear and structured approach for researchers embarking on the theoretical study of this and related compounds.

References

- 1. CAS 84100-84-5: this compound [cymitquimica.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene a ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03454F [pubs.rsc.org]

- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyanine Dyes Using 2,3,3-Trimethyl-3H-indole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals